BenchChemオンラインストアへようこそ!

GANT 61

Colon Cancer Apoptosis DNA Damage

GANT 61 is a selective, cell-permeable GLI1/2 transcription factor antagonist acting downstream of Smoothened (SMO) and SUFU in the Hedgehog pathway. Unlike SMO inhibitors (e.g., vismodegib, cyclopamine), GANT 61 directly inhibits GLI-mediated transcription, maintaining efficacy in SMO-inhibitor-resistant colon carcinoma and esophageal adenocarcinoma models. With validated in vivo antitumor activity (up to 69% growth inhibition in pancreatic cancer xenografts) and superior anti-fibrotic effects over vismodegib, it is the gold-standard tool for dissecting non-canonical GLI signaling and validating next-generation GLI antagonists.

Molecular Formula C27H35N5
Molecular Weight 429.6 g/mol
CAS No. 500579-04-4
Cat. No. B1674624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGANT 61
CAS500579-04-4
SynonymsGANT61;  GANT-61;  GANT 61;  NSC 136476.
Molecular FormulaC27H35N5
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C
InChIInChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3
InChIKeyKVQOGDQTWWCZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GANT 61 (500579-04-4): A Downstream GLI1/2 Antagonist for Hedgehog Pathway Research Procurement


GANT 61 (NSC 136476) is a cell-permeable hexahydropyrimidine compound that functions as a selective antagonist of GLI1 and GLI2 transcription factors, acting downstream of Smoothened (SMO) and SUFU in the Hedgehog (Hh) signaling pathway [1]. It inhibits GLI1 and GLI2-induced transcription with an IC50 of approximately 5 μM in GLI1-expressing HEK293T cells and demonstrates selectivity over other pathways including TNF and glucocorticoid receptor gene transactivation . The compound exhibits antitumor activity in various preclinical cancer models in vitro and in vivo [2].

Why GANT 61 (500579-04-4) Cannot Be Readily Substituted: A Case for Downstream GLI Antagonism vs. Upstream SMO Inhibition


The Hedgehog (Hh) pathway can be inhibited at multiple nodes, but the choice of inhibitor critically determines experimental outcomes. GANT 61 acts downstream of Smoothened (SMO), directly antagonizing the GLI1 and GLI2 transcription factors. This is mechanistically distinct from upstream SMO antagonists like cyclopamine or vismodegib [1]. Substitution is not straightforward because: (1) SMO inhibitors are ineffective in cells where GLI is activated via non-canonical, SMO-independent mechanisms [2]; (2) acquired resistance to SMO inhibitors is a well-documented clinical phenomenon that can be bypassed by direct GLI inhibition [3]; and (3) even within the class of GLI antagonists, functional differences exist (e.g., GANT 61 vs. GANT 58) regarding DNA binding inhibition and in vivo efficacy .

Quantitative Differentiation of GANT 61 (500579-04-4) from Key Comparators: A Data-Driven Procurement Guide


GANT 61 vs. Cyclopamine: Differential Cytotoxicity in Human Colon Carcinoma Cell Lines

GANT 61 induces extensive cell death in human colon carcinoma cells, whereas the SMO antagonist cyclopamine is ineffective in the same models, underscoring the importance of targeting GLI downstream of SMO in certain cancer contexts [1]. GANT 61 induces DNA damage within 24 hours, with activation of ATM-Chk2 axis, and cell accumulation in early S-phase (32 hours), leading to apoptosis [2].

Colon Cancer Apoptosis DNA Damage SMO Independence

GANT 61 vs. Vismodegib: Superior Anti-Fibrotic Efficacy in Preclinical Fibrosis Models

GANT 61 targets both canonical and non-canonical Hh signaling, whereas vismodegib only inhibits canonical SMO-dependent signaling. In a mouse model of TGF-β receptor I (TBRI)-induced fibrosis, GANT 61 significantly reduced dermal thickening and myofibroblast counts, while vismodegib showed no anti-fibrotic effect [1]. GANT 61 also ameliorated bleomycin-induced pulmonary fibrosis more efficiently than vismodegib [1].

Fibrosis Systemic Sclerosis TGF-β Signaling Non-Canonical Hedgehog

GANT 61 vs. GANT 58: Enhanced In Vivo Antitumor Efficacy and DNA Binding Inhibition

Although GANT 61 and GANT 58 exhibit similar in vitro potency (IC50 ~5 µM) in inhibiting GLI-mediated transcription, GANT 61 demonstrates superior in vivo antitumor efficacy, which is attributed to better pharmacokinetic properties . Crucially, only GANT 61, and not GANT 58, has been shown to directly inhibit GLI DNA binding in HEK293 cells .

GLI Antagonist In Vivo Efficacy DNA Binding Pharmacokinetics

GANT 61's Potency in Neuroblastoma Cells is Directly Correlated with GLI1 Expression

GANT 61 exhibits potent inhibition of cellular growth in neuroblastoma cell lines, with IC50 values ranging from 5.8 to 13 µM after 72h incubation. Importantly, GLI1 expression levels significantly correlate with sensitivity to GANT 61 (R²=0.88), indicating that higher GLI1 expression predicts greater potency [1]. This correlation supports target engagement and suggests a predictive biomarker for response.

Neuroblastoma GLI1 Dependency Target Engagement Pediatric Cancer

Chemical Instability of GANT 61: A Critical Procurement Consideration vs. Stable Analogs

GANT 61 is known to be chemically unstable under physiological conditions, rapidly hydrolyzing into an aldehyde species (GANT61-A, inactive) and a diamine derivative (GANT61-D, active) [1]. This instability necessitates careful handling, storage, and experimental design. While this is a limitation, it also differentiates GANT 61 from more stable but potentially less characterized GLI antagonists or next-generation analogs currently in development [2].

Chemical Stability Hydrolysis GANT61-D Bioactivity

Optimal Scientific and Preclinical Application Scenarios for GANT 61 (500579-04-4)


Investigating SMO-Inhibitor Resistance and Non-Canonical GLI Activation in Cancer

GANT 61 is uniquely suited for studying cancers where SMO inhibitors (e.g., vismodegib, cyclopamine) show limited efficacy due to downstream pathway activation or non-canonical GLI signaling. Its ability to induce cell death in cyclopamine-resistant colon carcinoma cells [1] and overcome vismodegib insensitivity in esophageal adenocarcinoma [2] makes it a critical tool for elucidating resistance mechanisms and validating GLI as a therapeutic target in these contexts.

Mechanistic Studies on GLI2 as a Mediator of TGF-β-Driven Fibrosis

As demonstrated by its superior anti-fibrotic effects compared to vismodegib in preclinical fibrosis models [1], GANT 61 is the preferred reagent for interrogating the role of GLI2 in TGF-β signaling and tissue fibrosis. Researchers can use GANT 61 to dissect the convergence of Hh and TGF-β pathways, particularly in systemic sclerosis, pulmonary fibrosis, and other fibroproliferative disorders.

In Vivo Preclinical Studies Requiring Validated GLI Antagonism with Demonstrated Efficacy

When planning in vivo xenograft or orthotopic tumor models where GLI inhibition is hypothesized to reduce tumor growth, GANT 61 provides a well-characterized option. Its validated in vivo efficacy, demonstrated in models such as ovarian cancer (significant growth inhibition of xenografted tumors) [1] and pancreatic cancer (up to 69% tumor growth inhibition) [2], offers a benchmark for comparative studies against novel GLI inhibitors or combination therapies.

Benchmarking Novel GLI Antagonists and Structural Analogs

Despite its chemical instability [1], GANT 61 remains the gold-standard small-molecule GLI1/2 inhibitor for initial screening and validation of new compounds. In studies aimed at developing next-generation GLI antagonists, GANT 61 serves as an essential control to compare potency, target engagement, and cellular efficacy. Its well-documented limitations (e.g., instability, modest potency in some assays) provide a clear baseline for demonstrating the improved properties of novel analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GANT 61

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.